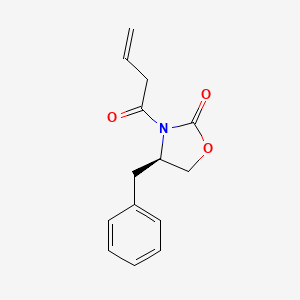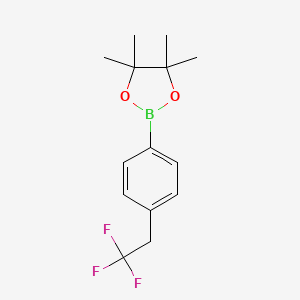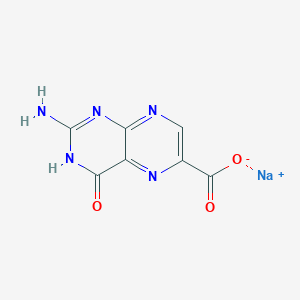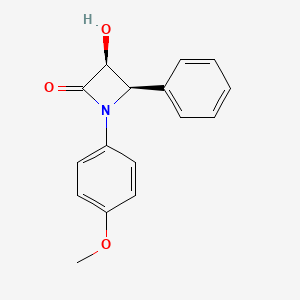![molecular formula C₃₉H₅₄O₈S₂ B1144844 (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1184-20-9](/img/structure/B1144844.png)
(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene compounds involves intricate procedures that can include steps such as aromatisation and intramolecular photocycloadditions. For instance, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through the aromatization of diketones where rings C and D are both saturated, highlighting the complex chemistry involved in the synthesis of such compounds (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple rings, often with chair conformations and specific substituents that influence their physical and chemical properties. For example, the structure of 17βH-Periplogenin, a cardiac aglycone, showcases three six-membered rings in chair conformations, a cyclopentane ring in an envelope conformation, and a planar five-membered lactone ring (Yu-wei Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrene derivatives undergo a variety of chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in synthesizing complex organic molecules. For instance, the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes has been explored, showcasing efficient synthesis routes for potential intermediates to pseudoguaiane ring systems (Seto et al., 1984).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely linked to their molecular structure. For instance, the crystallographic study of certain derivatives provides insight into their three-dimensional structures and hydrogen bonding patterns, contributing to a better understanding of their physical characteristics (Kavitha et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are vital for understanding the applications of cyclopenta[a]phenanthrene derivatives. Studies on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives provide valuable insights into the chemical behavior and potential applications of these compounds (Shaheen et al., 2014).
Aplicaciones Científicas De Investigación
1. Structural Analysis and Crystallography
- The compound, with a similar structure, was isolated from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its structure was analyzed using crystallography, highlighting its potential for in-depth structural studies (Zhang et al., 2012).
2. Synthesis for Biological Assays
- Compounds with a similar structure have been synthesized for use in biological assays. For instance, they have been used to create Liver X receptor (LXR) agonists, indicating a potential role in cholesterol metabolism and related diseases (Ching, 2013).
3. Antimicrobial and Antitumor Activities
- Derivatives of similar compounds have been synthesized and tested for antimicrobial and antitumor activities. Studies show promising results, suggesting potential therapeutic applications (Shaheen et al., 2014).
4. Chemical Synthesis and Drug Design
- Its derivatives have been used in chemical synthesis processes, such as the synthesis of phosphazene derivatives of chenodeoxycholic acid, demonstrating its versatility in drug design and synthesis (Turkyilmaz & Genç, 2014).
Propiedades
IUPAC Name |
methyl 4-[(10R,13R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27?,28?,31?,32?,33?,34?,35?,36?,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGOWENZPUIF-VFTXUCMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3(C4CC[C@]5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)
![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)